5-(2-Methoxypyridin-3-yl)pyrazin-2-amine
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Overview
Description
5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is a chemical compound with the molecular formula C10H10N4O. It is a heterocyclic compound containing both pyridine and pyrazine rings, which are known for their significant roles in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with 2-bromo-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine or pyrazine compounds .
Scientific Research Applications
5-(2-Methoxypyridin-3-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxypyridine: A compound with a similar pyridine ring structure but different functional groups.
Pyrazinamine: A compound with a similar pyrazine ring structure but different substituents.
Uniqueness
5-(2-Methoxypyridin-3-yl)pyrazin-2-amine is unique due to its combination of both pyridine and pyrazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835876-14-7 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2-methoxypyridin-3-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-10-7(3-2-4-12-10)8-5-14-9(11)6-13-8/h2-6H,1H3,(H2,11,14) |
InChI Key |
IVBJKKFXQAEKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
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